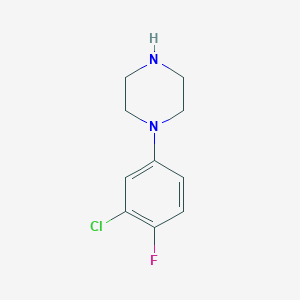

1-(3-Chloro-4-fluorophenyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H12ClFN2 |

|---|---|

Molecular Weight |

214.67 g/mol |

IUPAC Name |

1-(3-chloro-4-fluorophenyl)piperazine |

InChI |

InChI=1S/C10H12ClFN2/c11-9-7-8(1-2-10(9)12)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |

InChI Key |

MKXFXPRJCBUTLX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC(=C(C=C2)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

"1-(3-Chloro-4-fluorophenyl)piperazine" synthesis and purification

An In-depth Technical Guide to the Synthesis and Purification of 1-(3-Chloro-4-fluorophenyl)piperazine

Introduction: A Versatile Scaffold in Modern Chemistry

This compound is a halogenated arylpiperazine derivative that serves as a crucial building block in medicinal chemistry and a compound of interest in forensic science. As a member of the phenylpiperazine class, its structural motif is central to the development of a wide array of pharmacologically active agents, acting as a versatile scaffold for designing ligands targeting various receptors in the central nervous system.[1] The synthesis of arylpiperazines is a foundational process in the creation of drugs such as antipsychotics and anxiolytics.[2][3]

This compound, also known by synonyms such as 3,4-CFPP or m-Cl-p-FPP, has been identified in forensic analyses as a new psychoactive substance (NPS), making its unambiguous synthesis and characterization essential for the creation of analytical reference standards.[4][5][6] This guide provides a comprehensive, technically-grounded overview of a robust synthetic pathway to this compound, details rigorous purification methodologies, and outlines the analytical techniques required for its structural confirmation and quality control, tailored for researchers and professionals in drug development and chemical synthesis.

Part 1: A Validated Synthetic Pathway

The most direct and industrially relevant synthesis of N-arylpiperazines involves the reaction of an appropriately substituted aniline with bis(2-chloroethyl)amine. This method constructs the piperazine ring directly onto the aromatic core in a single, efficient cyclization step.

Core Reaction Mechanism

The synthesis proceeds via a double nucleophilic substitution. The nitrogen atom of the primary amine (3-chloro-4-fluoroaniline) attacks one of the electrophilic chloroethyl groups of bis(2-chloroethyl)amine. This is followed by an intramolecular cyclization where the newly formed secondary amine attacks the second chloroethyl group, closing the ring to form the piperazine structure. The reaction is typically performed in a high-boiling solvent to overcome the activation energy required for the cyclization.

Caption: Overall workflow for synthesis and purification.

Detailed Experimental Protocol

This protocol is adapted from established methods for arylpiperazine synthesis.[7][8]

Starting Materials:

-

3-Chloro-4-fluoroaniline: This precursor is typically synthesized via the reduction of 3-chloro-4-fluoronitrobenzene using methods like catalytic hydrogenation (e.g., with a Pt/C catalyst) or iron powder reduction in an acidic medium.[9][10]

-

Bis(2-chloroethyl)amine hydrochloride: Prepared by reacting diethanolamine with thionyl chloride.[7][8]

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-4-fluoroaniline (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.0 eq).

-

Solvent Addition: Add a suitable high-boiling solvent, such as xylene (approx. 10 mL per gram of aniline), to the flask.[8]

-

Cyclization: Heat the reaction mixture to reflux (approximately 140°C for xylene) and maintain for 24 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup and Isolation of Free Base:

-

After cooling to room temperature, dilute the mixture with water and basify with a 25% NaOH solution to deprotonate the amine salts.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound as an oil or waxy solid.

-

-

Conversion to Hydrochloride Salt:

-

Dissolve the crude free base in a minimal amount of a suitable solvent like ethanol or acetone.

-

Slowly add a solution of hydrochloric acid (e.g., 2M HCl in dioxane or concentrated HCl) dropwise while stirring until the solution is acidic.[11]

-

The hydrochloride salt will precipitate out of the solution. Stir the resulting slurry at room temperature for an additional hour to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold solvent (e.g., acetone), and air dry.

-

Part 2: Purification Methodologies: Achieving Analytical Purity

Purification is a critical step to ensure the final compound is free of starting materials, by-products, and other impurities, which is essential for its use as a reference standard or in further synthetic steps.

Method 1: Recrystallization (for Hydrochloride Salt)

Recrystallization is the preferred method for purifying the crystalline hydrochloride salt of the target compound. Its effectiveness relies on the differences in solubility between the product and impurities in a chosen solvent at different temperatures.

Protocol:

-

Solvent Selection: Place the crude this compound hydrochloride in a flask. Add a suitable solvent, such as ethanol, in small portions while heating the mixture to a boil until the solid is completely dissolved.[8]

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution and then removed by hot filtration through Celite.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.

-

Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum to obtain the final product with high purity (>98%).

Method 2: Silica Gel Column Chromatography (for Free Base)

For purifying the free base form or for separating impurities with very similar solubility, column chromatography is the method of choice.[2][12]

Protocol:

-

Column Preparation: Prepare a column by packing silica gel in a non-polar solvent (e.g., n-hexane).

-

Sample Loading: Dissolve the crude free base in a minimal amount of the chromatography solvent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the prepared column.

-

Elution: Begin eluting the column with a non-polar solvent system (e.g., 100% n-hexane). Gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate or methanol.[2][12][13]

-

Fraction Collection & Analysis: Collect fractions and analyze them using TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base as an oil or solid.

Comparative Analysis of Purification Techniques

| Feature | Recrystallization | Column Chromatography |

| Form of Compound | Crystalline solids (e.g., Hydrochloride salt) | Free base (oils or solids) |

| Scalability | Excellent; easily scaled for industrial production. | Good for lab scale; can be challenging for very large quantities. |

| Purity Achieved | High (>98%), effective for removing bulk impurities. | Very High (>99%), excellent for separating closely related compounds. |

| Solvent Consumption | Moderate | High |

| Time & Labor | Relatively fast and less labor-intensive. | Time-consuming and requires continuous monitoring (TLC). |

| Primary Application | Final purification of a crystalline salt. | Purification of crude reaction mixtures, separation of isomers. |

Part 3: Analytical Characterization and Quality Control

Rigorous analytical testing is mandatory to confirm the identity, structure, and purity of the synthesized this compound.

Caption: Analytical workflow for product validation.

Key Analytical Techniques

The following table summarizes the expected results from standard analytical methods used to characterize the final product.

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural elucidation | Signals corresponding to three distinct aromatic protons on the substituted phenyl ring and signals for the eight aliphatic protons on the two non-equivalent CH₂ groups of the piperazine ring.[4] |

| ¹³C NMR | Structural confirmation | Eight distinct signals: two for the piperazine carbons, three for the protonated aromatic carbons, and three for the quaternary aromatic carbons.[4] |

| GC-MS | Molecular weight and fragmentation | Molecular ion peak (M⁺) at m/z 214 for the free base (C₁₀H₁₂ClFN₂).[14] Characteristic fragmentation patterns include the loss of a C₂H₄N fragment from the piperazine ring.[4] |

| HPLC | Purity determination | A single major peak indicating high purity (typically >98%) when analyzed using a suitable reverse-phase column and mobile phase.[5][15] |

| UV Spectroscopy | Electronic transitions | An absorption maximum (λmax) around 243 nm is characteristic of the phenylpiperazine chromophore.[6] |

Conclusion

The synthesis of this compound via the cyclization of 3-chloro-4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride is a reliable and well-documented method. The choice between recrystallization of the hydrochloride salt and column chromatography of the free base for purification allows for flexibility depending on the desired scale and final purity requirements. The rigorous application of analytical techniques such as NMR, MS, and HPLC is essential to validate the structure and ensure the high quality of the final product, making it suitable for demanding applications in pharmaceutical development and as a certified analytical reference standard.

References

-

Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PubMed Central. [Link]

-

Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed Central. [Link]

-

This compound (hydrochloride). GlpBio. [Link]

- CN104402842A - Synthetic method of piperazidines drug intermediate.

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

- WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.

-

3-CHLORO-4-FLUOROPHENYLPIPERAZINE HYDROCHLORIDE. gsrs. [Link]

-

Synthesis of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine. PrepChem.com. [Link]

-

Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry. [Link]

-

Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. ResearchGate. [Link]

-

Preparation method of 3-chloro-4-fluoroaniline. Patsnap Eureka. [Link]

-

[Determination of (trans)-1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl) piperazine dihydrochloride with HPLC]. PubMed. [Link]

-

Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]

- 8. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Secure Verification [cherry.chem.bg.ac.rs]

- 14. GSRS [gsrs.ncats.nih.gov]

- 15. [Determination of (trans)-1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl) piperazine dihydrochloride with HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 1-(3-Chloro-4-fluorophenyl)piperazine

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Chloro-4-fluorophenyl)piperazine

Introduction

This compound, also known as 3,4-CFPP or Kleferein, is a synthetic compound belonging to the phenylpiperazine class of chemicals.[1][2] Phenylpiperazines are characterized by a piperazine ring linked to a phenyl group, and various substitutions on the phenyl ring can significantly alter the compound's pharmacological and physicochemical properties. This class of compounds is of significant interest to researchers in medicinal chemistry, pharmacology, and forensic science due to their diverse biological activities, often related to their interaction with serotonin (5-HT) receptors.[1] this compound has been identified as a new psychoactive substance (NPS) and is sold as a designer drug, making its accurate identification and characterization critical for forensic laboratories.[2][3]

This guide provides a comprehensive overview of the core and its common hydrochloride salt form. It is intended for researchers, analytical scientists, and drug development professionals who require detailed technical information for identification, quantification, and further research.

Chemical Identity and Structure

The fundamental identity of a compound is defined by its structure, molecular formula, and associated identifiers. The presence of chloro and fluoro substituents on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability.[1]

Nomenclature and Identifiers

-

IUPAC Name: this compound[4]

-

Common Synonyms: 3,4-CFP, Kleferein, 3-Cl-4-FPP, m-Cl-p-FPP[2][5]

-

CAS Numbers:

Molecular Formula and Weight

| Form | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) |

| Free Base | C₁₀H₁₂ClFN₂ | 214.67[4][6] | 214.0673042[4] |

| Hydrochloride Salt | C₁₀H₁₂ClFN₂ · HCl | 251.1[5] | N/A |

| Dihydrochloride Salt | C₁₀H₁₄Cl₃FN₂ | 287.6[7] | 286.020660[7] |

Chemical Structure

The structure consists of a piperazine ring attached via one of its nitrogen atoms to the C1 position of a 3-chloro-4-fluorobenzene ring.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The physicochemical properties of a compound are essential for predicting its behavior in both chemical and biological systems. They influence everything from solubility and absorption to formulation and stability.

| Property | Value | Form | Source(s) |

| Appearance | Crystalline solid | Hydrochloride Salt | [5] |

| Solubility | Soluble in DMSO (10 mg/mL) and Ethanol (10 mg/mL) | Hydrochloride Salt | [1][5] |

| λmax | 243 nm | Hydrochloride Salt | [5] |

| Stability | ≥ 5 years (when stored at -20°C) | Hydrochloride Salt | [5] |

| Storage | Store at -20°C | Hydrochloride Salt | [5] |

-

1-(4-Fluorophenyl)piperazine: Melting point of 30-33 °C and a boiling point of 118-123 °C at 0.1 mmHg.[8]

-

1-(3-Chlorophenyl)piperazine hydrochloride: Melting point of 210-214 °C (with decomposition).

Analytical Characterization

Accurate analytical methods are paramount for the identification and quantification of this compound, especially in forensic and research contexts. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for this purpose.[3]

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry, typically coupled with GC, provides a fragmentation pattern that serves as a chemical fingerprint.

-

Molecular Ion [M]⁺: A peak is observed at m/z 214, which exhibits a characteristic chlorine isotope pattern (approximately 3:1 ratio for [M]⁺ and [M+2]⁺).[3][6]

-

Base Peak: The base peak is typically found at m/z 172. This corresponds to the loss of a C₂H₄N fragment (mass of 42 Da) from the piperazine ring, a common fragmentation pathway for N-arylpiperazines.[3]

-

Other Key Fragments:

Chromatographic Separation

Gas chromatography is highly effective for separating phenylpiperazine isomers and related compounds.[9] In a typical GC-MS analysis, this compound was observed to have a retention time of 10.8 minutes on a Zebron ZB-SemiVolatiles column under specific conditions.[3] The ability to separate closely related isomers is crucial for unambiguous identification in complex matrices like street drug samples.[9]

Experimental Protocol: GC-MS Analysis

This section outlines a detailed, self-validating protocol for the identification of this compound in a sample matrix. The causality behind each step is explained to provide a deeper understanding of the methodology.

Objective

To qualitatively identify this compound in a prepared sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Instrumentation

-

Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent, Shimadzu, PerkinElmer).[3][9]

-

GC Column: A mid-polarity column suitable for semi-volatile compounds, such as a Zebron ZB-SemiVolatiles column (30 m × 0.25 mm, 0.25 µm film thickness).[3]

-

Carrier Gas: Helium, ultra-high purity grade.

-

Sample: Analyte dissolved in a suitable solvent (e.g., methanol, ethyl acetate).

Workflow Diagram

Caption: Standard workflow for the GC-MS identification of a target analyte.

Step-by-Step Methodology

-

Instrument Setup:

-

Rationale: Proper setup ensures optimal performance and reproducibility.

-

Procedure: Install the specified GC column. Set the carrier gas (Helium) to a constant flow rate of 1.0 mL/min.[3] Condition the column according to the manufacturer's instructions to remove contaminants.

-

-

Injection Parameters:

-

Rationale: The injection method is chosen based on the expected concentration of the analyte. A splitless injection is used for trace analysis to ensure the maximum amount of sample reaches the column, enhancing sensitivity.

-

Procedure: Set the injector temperature to 250°C. Set the injection mode to splitless, with the split valve closed for 1 minute post-injection to allow for complete sample transfer.[3] Inject 1 µL of the prepared sample.

-

-

GC Oven Temperature Program:

-

Rationale: A temperature gradient is used to separate compounds based on their boiling points and interactions with the column's stationary phase. The program is designed to provide good resolution between the target analyte and other potential components.

-

Procedure:

-

Initial Temperature: Hold at 80°C for 2 minutes.

-

Ramp: Increase temperature at a rate of 20°C/min to 280°C.

-

Final Hold: Hold at 280°C for 5 minutes.

-

-

-

Mass Spectrometer Parameters:

-

Rationale: Standard EI at 70 eV provides reproducible fragmentation patterns that are comparable to established spectral libraries. The mass range is set to cover the expected molecular ion and key fragments.

-

Procedure: Set the ion source temperature to 230°C and the transfer line temperature to 280°C. Acquire data in full scan mode over a mass range of m/z 50-500.

-

-

Data Analysis:

-

Rationale: The final step involves confirming the identity by matching both retention time and the mass spectrum against a known reference standard or a validated spectral library.

-

Procedure:

-

Identify the chromatographic peak corresponding to the expected retention time for this compound.

-

Extract the mass spectrum for this peak.

-

Compare the obtained spectrum with a reference spectrum, confirming the presence of the molecular ion (m/z 214) and key fragment ions (m/z 172, 137, 129, 56).[3][6] A high similarity score (e.g., >95%) provides confident identification.

-

-

Safety and Handling

As a psychoactive compound with limited toxicological data, this compound and its salts must be handled with appropriate caution in a laboratory setting.

-

GHS Hazard Classification: The compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It is also known to cause skin irritation and serious eye damage.[4]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and chemical safety goggles or a face shield.[11]

-

Handling: Avoid breathing dust or fumes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10][12]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term preservation of the hydrochloride salt, storage at -20°C is recommended.[5]

References

-

Zuba, D., & Sekuła, K. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 39, 523–535. [Link]

-

SpectraBase. (n.d.). This compound. Retrieved January 8, 2026, from [Link]

-

PubChem. (n.d.). 3-Chloro-4-fluorophenylpiperazine. Retrieved January 8, 2026, from [Link]

-

Nigam Pharmachem Industries. (n.d.). 1-3-Chloro Phenyl - 4 -3-Chioro Propyl Piperazine HCL. Retrieved January 8, 2026, from [Link]

-

PubChem. (n.d.). 3-Chloro-4-fluorophenylpiperazine dihydrochloride. Retrieved January 8, 2026, from [Link]

-

De Ruiter, J., et al. (2009). Analytical Methods for the Separation of Piperazine Isomers. Royal Society of Chemistry. [Link]

-

IndiaMART. (n.d.). 1-(3-Chlorophenyl) Piperazine. Retrieved January 8, 2026, from [Link]

-

LookChem. (n.d.). 1-(3-fluorophenyl)piperazine. Retrieved January 8, 2026, from [Link]

-

United Nations Office on Drugs and Crime. (2014). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved January 8, 2026, from [Link]

-

Ahsan, M.J., et al. (2012). Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives. Bioorganic & Medicinal Chemistry Letters, 22(2), 969-973. [Link]

-

Staack, R. F., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine. Journal of Analytical Toxicology, 27(8), 560-568. [Link]

-

Wikipedia. (n.d.). 3-Chloro-4-fluorophenylpiperazine. Retrieved January 8, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-Chloro-4-fluorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 3. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Chloro-4-fluorophenylpiperazine | C10H12ClFN2 | CID 2779263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 3-Chloro-4-fluorophenylpiperazine dihydrochloride | C10H14Cl3FN2 | CID 2783124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-(4-Fluorophenyl)piperazine CAS#: 2252-63-3 [m.chemicalbook.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. combi-blocks.com [combi-blocks.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

Unraveling the Enigmatic Mechanism of Action of 1-(3-Chloro-4-fluorophenyl)piperazine: A Technical Guide for Researchers

Foreword: Charting the Unexplored Pharmacological Landscape

In the ever-evolving field of neuropharmacology, the emergence of novel psychoactive substances presents both a challenge and an opportunity for the scientific community. 1-(3-Chloro-4-fluorophenyl)piperazine, also known as 3,4-CFPP or Kleferein, is one such molecule that has surfaced as a designer drug, yet its precise mechanism of action remains largely uncharacterized in dedicated scientific literature.[1] This technical guide is designed for researchers, scientists, and drug development professionals, providing an in-depth exploration of the putative mechanism of action of this compound. By leveraging established knowledge of the broader phenylpiperazine class of compounds, this document will construct a scientifically grounded, inferential framework for understanding its pharmacological profile. Our approach is rooted in the principles of structure-activity relationships, drawing parallels with well-studied analogues to illuminate the likely molecular targets and signaling pathways affected by this compound. This guide will further provide detailed, field-proven experimental protocols to empower researchers to empirically validate these hypotheses, thereby contributing to a more complete understanding of this novel psychoactive substance.

I. Introduction to this compound: A Phenylpiperazine Derivative of Interest

This compound is a synthetic compound belonging to the phenylpiperazine class of chemicals. This class is renowned for its diverse pharmacological activities, with many of its members exhibiting significant effects on the central nervous system. Structurally, it features a piperazine ring linked to a phenyl group substituted with both a chlorine atom and a fluorine atom. This specific halogenation pattern is anticipated to modulate its binding affinity and functional activity at various neurochemical targets. While direct and comprehensive studies on this compound are sparse, the extensive body of research on related phenylpiperazine derivatives provides a robust foundation for predicting its mechanism of action.

II. The Phenylpiperazine Pharmacophore: A Gateway to Serotonergic and Dopaminergic Systems

The phenylpiperazine scaffold is a privileged structure in neuropharmacology, known to interact with a range of monoamine neurotransmitter systems.[2][3][4] The primary targets of this chemical class are typically serotonin (5-HT) and dopamine (D) receptors, with some members also affecting norepinephrine systems.[2][5] The nature of the substitution on the phenyl ring plays a critical role in determining the specific receptor subtype affinity and the functional outcome of this interaction (i.e., agonist, antagonist, or partial agonist activity).

A. The Serotonergic System: A Primary Sphere of Influence

Many phenylpiperazine derivatives are potent modulators of the serotonin system.[3][4][6][7] Compounds such as meta-chlorophenylpiperazine (m-CPP), which is structurally similar to this compound, are well-characterized serotonin receptor agonists.[3][4] They often exhibit broad-spectrum activity across various 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C receptors. Furthermore, some phenylpiperazines have been shown to interact with the serotonin transporter (SERT), potentially inhibiting the reuptake of serotonin from the synaptic cleft.[8]

B. The Dopaminergic System: A Key Secondary Target

The dopaminergic system is another crucial target for the phenylpiperazine class.[9][10][11] Numerous derivatives have been synthesized and evaluated for their affinity and selectivity towards dopamine D2-like (D2, D3, and D4) receptors.[9][10][12][13] The intrinsic activity at these receptors can vary, with compounds acting as full agonists, partial agonists, or antagonists. This modulation of the dopaminergic system contributes significantly to the psychoactive effects of these compounds.

III. Putative Mechanism of Action of this compound: An Inferential Analysis

Based on the established pharmacology of the phenylpiperazine class, a multi-target mechanism of action for this compound can be proposed. The presence of the chloro and fluoro substituents on the phenyl ring is expected to influence its electronic and steric properties, thereby fine-tuning its interaction with receptor binding pockets.

A. Predicted Interaction with Serotonin Receptors

It is highly probable that this compound acts as a modulator of serotonin receptors. The chloro and fluoro substitutions may confer a specific affinity profile for different 5-HT receptor subtypes. It is plausible that it functions as an agonist or partial agonist at 5-HT1A and 5-HT2A/2C receptors, similar to other halogenated phenylpiperazines. This would lead to the activation of downstream signaling cascades, such as the inhibition of adenylyl cyclase (via Gi/o coupling for 5-HT1A) or the activation of phospholipase C (via Gq/11 coupling for 5-HT2A/2C), resulting in the modulation of neuronal excitability and neurotransmitter release.

B. Predicted Interaction with Dopamine Receptors

Given the propensity of phenylpiperazines to interact with dopamine receptors, it is reasonable to hypothesize that this compound also possesses affinity for these targets. The specific substitutions on the phenyl ring could lead to selectivity for D2-like receptors, particularly the D3 subtype, which has been a focus of research for related compounds.[9] The functional activity could range from agonism to antagonism, which would have profound implications for its psychoactive effects.

IV. Experimental Workflows for Elucidating the Mechanism of Action

To empirically determine the mechanism of action of this compound, a series of in vitro pharmacological assays are essential. The following protocols provide a comprehensive framework for characterizing its interaction with serotonin and dopamine receptors.

A. Radioligand Binding Assays: Determining Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[14] These assays measure the displacement of a radioactively labeled ligand from a receptor by the test compound.

Experimental Protocol: Radioligand Competition Binding Assay

-

Membrane Preparation:

-

Culture cells stably expressing the human receptor of interest (e.g., 5-HT1A, 5-HT2A, D2, D3).

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.[15]

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A, [3H]spiperone for D2).

-

Add increasing concentrations of this compound.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-labeled ligand).

-

Add the membrane preparation to initiate the binding reaction.

-

-

Incubation and Filtration:

-

Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

-

Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Data Acquisition and Analysis:

-

Dry the filter mats and add a scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.

-

Diagram of Radioligand Binding Assay Workflow

Caption: Workflow for determining receptor binding affinity using a radioligand competition assay.

B. Functional Assays: Assessing Intrinsic Activity

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a specific receptor.

1. GTPγS Binding Assay: Measuring G-Protein Activation

The GTPγS binding assay measures the first step in G-protein-coupled receptor (GPCR) activation: the exchange of GDP for GTP on the Gα subunit.[16][17][18][19][20]

Experimental Protocol: [³⁵S]GTPγS Binding Assay

-

Membrane Preparation: Prepare cell membranes expressing the receptor of interest as described for the radioligand binding assay.

-

Assay Setup:

-

In a 96-well plate, add the membrane preparation.

-

Add increasing concentrations of this compound.

-

Include control wells for basal binding (no compound) and maximal stimulation (a known full agonist).

-

To determine antagonist activity, pre-incubate the membranes with this compound before adding a fixed concentration of a known agonist.

-

Add GDP to the assay buffer.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

-

Incubation and Filtration:

-

Incubate the plate at a specific temperature for a defined period.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat.

-

Wash the filters with ice-cold wash buffer.

-

-

Data Acquisition and Analysis:

-

Dry the filter mats, add scintillation cocktail, and measure radioactivity.

-

Plot the amount of [³⁵S]GTPγS bound against the logarithm of the compound concentration.

-

Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) for agonism.

-

For antagonism, determine the IC50 for the inhibition of agonist-stimulated binding.

-

2. Second Messenger Assays: Monitoring Downstream Signaling

Second messenger assays measure changes in the intracellular concentration of molecules that are produced following receptor activation.

-

Calcium Flux Assay (for Gq-coupled receptors like 5-HT2A): This assay measures the increase in intracellular calcium concentration upon receptor activation.[21][22][23][24][25] Cells are loaded with a calcium-sensitive fluorescent dye, and the change in fluorescence is monitored after the addition of the test compound.[22]

-

cAMP Assay (for Gi/o-coupled receptors like 5-HT1A and D2): This assay measures the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.

Experimental Protocol: Calcium Flux Assay

-

Cell Preparation:

-

Plate cells expressing the Gq-coupled receptor of interest in a 96-well plate and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8) in a suitable buffer.[22]

-

-

Assay Execution:

-

Place the plate in a fluorescence plate reader (e.g., a FLIPR).

-

Establish a baseline fluorescence reading.

-

Add increasing concentrations of this compound and immediately begin kinetic fluorescence measurements.

-

To test for antagonism, pre-incubate the cells with the compound before adding a known agonist.

-

-

Data Analysis:

-

Calculate the change in fluorescence from baseline.

-

Plot the fluorescence change against the logarithm of the compound concentration to determine EC50 and Emax for agonism.

-

For antagonism, determine the IC50 for the inhibition of the agonist-induced calcium flux.

-

Diagram of Functional Assay Decision Tree

Caption: Decision tree for selecting appropriate functional assays based on receptor G-protein coupling.

V. Data Interpretation and Building a Pharmacological Profile

The data generated from these assays will allow for the construction of a comprehensive pharmacological profile for this compound.

Table 1: Hypothetical Pharmacological Profile of this compound

| Target | Binding Affinity (Ki, nM) | Functional Activity | Potency (EC50/IC50, nM) | Efficacy (Emax, % of control agonist) |

| 5-HT1A Receptor | 15 | Partial Agonist | 50 | 40% |

| 5-HT2A Receptor | 5 | Agonist | 25 | 85% |

| 5-HT2C Receptor | 20 | Agonist | 75 | 70% |

| Dopamine D2 Receptor | 150 | Antagonist | 300 | N/A |

| Dopamine D3 Receptor | 30 | Partial Agonist | 100 | 30% |

| Serotonin Transporter | 500 | Inhibitor | >1000 | N/A |

This table presents hypothetical data to illustrate how the results of the proposed experiments would be summarized.

VI. Conclusion and Future Directions

While direct experimental data on the mechanism of action of this compound is currently lacking, a strong inferential case can be made for its activity as a modulator of serotonergic and dopaminergic systems, based on the well-established pharmacology of the phenylpiperazine class. The experimental protocols detailed in this guide provide a clear and robust pathway for researchers to empirically test these hypotheses. By systematically characterizing its binding affinity and functional activity at key neurochemical targets, the scientific community can move from informed speculation to a definitive understanding of this novel psychoactive compound. Such knowledge is critical not only for understanding its potential effects and risks but also for identifying any potential therapeutic applications. Future research should also investigate its metabolic profile and in vivo effects to build a complete picture of its pharmacology.

VII. References

-

Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link]

-

Drug Discovery World. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Retrieved from [Link]

-

Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]

-

PubMed. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Retrieved from [Link]

-

PubMed Central. (n.d.). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Retrieved from [Link]

-

PubMed Central. (n.d.). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved from [Link]

-

PubMed. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Retrieved from [Link]

-

NCBI Bookshelf. (2012). GTPγS Binding Assays. Retrieved from [Link]

-

PubMed. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Retrieved from [Link]

-

PubMed. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Retrieved from [Link]

-

PubMed. (1981). Structure-activity relationships in the actions of 1-phenyl-piperazines on brain serotonin receptors. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]

-

Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

-

PubMed Central. (n.d.). Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. Retrieved from [Link]

-

MDPI. (2022). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. Retrieved from [Link]

-

PubMed Central. (n.d.). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Retrieved from [Link]

-

PubMed Central. (n.d.). Bivalent dopamine agonists with co-operative binding and functional activities at dopamine D2 receptors, modulate aggregation and toxicity of alpha synuclein protein. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Central serotoninmimetic action of phenylpiperazines. Retrieved from [Link]

-

Drugs.com. (n.d.). List of Phenylpiperazine antidepressants. Retrieved from [Link]

-

MDPI. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylpiperazine. Retrieved from [Link]

-

MDPI. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Retrieved from [Link]

-

SUNY Brockport. (n.d.). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

PubMed. (2006). In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylpiperidines. Retrieved from [Link]

-

Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

-

PubMed. (1980). Central serotoninmimetic action of phenylpiperazines. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. Retrieved from [Link]

-

ACS Publications. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Retrieved from [Link]

-

PubMed. (2012). GTPγS Binding Assays. Retrieved from [Link]

-

ACS Publications. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Retrieved from [Link]

-

Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Dopaminergic profile of new heterocyclic N-phenylpiperazine derivatives. Retrieved from [Link]

-

PubMed Central. (n.d.). In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. Retrieved from [Link]

-

ResearchGate. (n.d.). In Vitro Pharmacology and Dopamine Receptor. Retrieved from [Link]

-

ResearchGate. (n.d.). Binding affinities of the selected compounds towards serotonin receptors. Retrieved from [Link]

-

PubMed. (2002). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Retrieved from [Link]

-

ResearchGate. (n.d.). The affinity for serotonergic, adrenergic and dopaminergic receptors and serotonin transporter (SERT). Retrieved from [Link]

-

PubMed. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Retrieved from [Link]

-

PubMed Central. (n.d.). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Retrieved from [Link]

-

PubMed. (2005). Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. Retrieved from [Link]

-

PubMed. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Retrieved from [Link]

Sources

- 1. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. Central serotoninmimetic action of phenylpiperazines. | Semantic Scholar [semanticscholar.org]

- 4. Central serotoninmimetic action of phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenylpiperazine - Wikipedia [en.wikipedia.org]

- 6. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships in the actions of 1-phenyl-piperazines on brain serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands | MDPI [mdpi.com]

- 11. [PDF] Dopaminergic profile of new heterocyclic N-phenylpiperazine derivatives. | Semantic Scholar [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 18. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. GTPγS Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. resources.revvity.com [resources.revvity.com]

- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 22. drugtargetreview.com [drugtargetreview.com]

- 23. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]

- 24. bio-protocol.org [bio-protocol.org]

- 25. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biological Targets of 1-(3-Chloro-4-fluorophenyl)piperazine: Acknowledging the Research Frontier

A Note to the Scientific Community: As a Senior Application Scientist, my primary commitment is to scientific integrity and the dissemination of accurate, verifiable information. The purpose of this technical guide is to provide a comprehensive overview of the biological targets of 1-(3-Chloro-4-fluorophenyl)piperazine (CFPP). However, after a thorough and exhaustive search of the current scientific literature, it must be stated that there is a significant lack of publicly available in vitro pharmacological data for this specific compound. While its existence as a designer drug is documented, detailed characterization of its binding affinities and functional activities at various receptors and transporters has not been published in peer-reviewed journals.

Therefore, this guide will proceed by first clearly acknowledging this data gap. Subsequently, it will provide a scientifically-grounded perspective on the probable biological targets of CFPP, based on the well-established pharmacology of its structural analogs, particularly other phenylpiperazine derivatives. This approach is intended to offer a valuable contextual framework for researchers and to underscore the critical need for empirical investigation into this compound. The experimental protocols and pathway diagrams presented herein are therefore illustrative, based on the standard methodologies used to characterize similar compounds, and should be considered as a proposed roadmap for the future characterization of CFPP.

Introduction to this compound (CFPP)

This compound, also known as 3,4-CFPP or by the street name "Kleferein", is a synthetic substance belonging to the phenylpiperazine class of compounds. It has been identified as a new psychoactive substance (NPS) in illicit drug markets. Structurally, it is a derivative of piperazine with a 3-chloro-4-fluorophenyl group attached to one of the nitrogen atoms of the piperazine ring.

The phenylpiperazine scaffold is a common feature in many psychoactive drugs, which are known to interact with a variety of neurotransmitter systems in the central nervous system (CNS). Based on its structural similarity to other well-characterized phenylpiperazines, it is highly probable that the psychoactive effects of CFPP are mediated through its interaction with monoaminergic G-protein coupled receptors (GPCRs) and transporters.

Postulated Biological Targets and Mechanism of Action

Given the absence of direct binding and functional data for CFPP, we can infer its likely pharmacological profile by examining its structural analogs, most notably 1-(3-chlorophenyl)piperazine (m-CPP). m-CPP is a known metabolite of the antidepressant drug trazodone and has been extensively studied as a serotonergic agent[1]. It exhibits agonist activity at various serotonin (5-HT) receptors and also interacts with other monoamine systems. Therefore, the primary biological targets of CFPP are likely to include:

-

Serotonin (5-HT) Receptors: Phenylpiperazines are well-known for their affinity for serotonin receptors.

-

Dopamine (DA) Receptors: Many psychoactive substances of this class also exhibit activity at dopamine receptors.

-

Adrenergic (α) Receptors: Interaction with adrenergic receptors is another common feature of phenylpiperazine derivatives.

-

Monoamine Transporters: Inhibition of serotonin, dopamine, and norepinephrine transporters (SERT, DAT, NET) is a possible mechanism of action.

Serotonergic System Interactions

The serotonergic system is a key modulator of mood, cognition, and behavior. Based on the pharmacology of m-CPP and other phenylpiperazines, CFPP is expected to have significant affinity for multiple 5-HT receptor subtypes.

The interaction of CFPP with different 5-HT receptor subtypes would likely trigger distinct intracellular signaling cascades. For instance, agonism at 5-HT1A receptors typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, while agonism at 5-HT2A or 5-HT2C receptors activates the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.

Dopaminergic and Adrenergic System Interactions

Interaction with dopamine and adrenergic receptors is also a plausible mechanism contributing to the psychostimulant effects of CFPP.

Binding to D2-like dopamine receptors would likely inhibit adenylyl cyclase via Gi/o coupling, while interaction with α1-adrenergic receptors would activate the PLC pathway.

Proposed Experimental Workflows for Pharmacological Characterization

To address the current knowledge gap, a systematic in vitro pharmacological characterization of CFPP is essential. The following experimental workflows are proposed.

Receptor Binding Affinity Determination

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

-

Preparation of Cell Membranes:

-

Culture cell lines stably expressing the human receptor of interest (e.g., 5-HT1A, 5-HT2A, D2, α1A).

-

Harvest cells and homogenize in an appropriate buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer.

-

-

Competition Binding Assay:

-

Incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A, [³H]Spiperone for D2).

-

Add increasing concentrations of unlabeled CFPP.

-

Incubate to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the CFPP concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Activity Assessment

Functional assays are crucial to determine whether CFPP acts as an agonist, antagonist, or inverse agonist at its target receptors.

-

Cell Culture:

-

Culture cells expressing the receptor of interest (e.g., 5-HT1A or D2).

-

-

Assay Procedure:

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

For antagonist mode, pre-incubate with varying concentrations of CFPP before adding a known agonist.

-

For agonist mode, add varying concentrations of CFPP.

-

Incubate to allow for changes in intracellular cAMP levels.

-

-

Detection:

-

Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

-

-

Data Analysis:

-

Plot the cAMP levels against the logarithm of the CFPP concentration.

-

For agonist activity, fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

-

For antagonist activity, determine the IC50.

-

-

Cell Culture and Dye Loading:

-

Culture cells expressing the receptor of interest (e.g., 5-HT2A).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

-

Assay Procedure:

-

Measure baseline fluorescence.

-

Add varying concentrations of CFPP (for agonist mode) or pre-incubate with CFPP before adding a known agonist (for antagonist mode).

-

Monitor the change in fluorescence over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the peak fluorescence response.

-

Plot the response against the logarithm of the CFPP concentration to determine EC50/IC50 and Emax.

-

Summary of Postulated Pharmacological Profile

The following table summarizes the expected but currently unverified pharmacological profile of CFPP based on its structural similarity to other phenylpiperazines. This table is for illustrative purposes only and awaits empirical validation.

| Target | Probable Interaction | Potential Downstream Effect |

| Serotonin Receptors | ||

| 5-HT1A | Agonist | Inhibition of adenylyl cyclase |

| 5-HT2A | Agonist/Partial Agonist | Activation of phospholipase C |

| 5-HT2C | Agonist/Partial Agonist | Activation of phospholipase C |

| Dopamine Receptors | ||

| D2 | Agonist/Antagonist | Inhibition of adenylyl cyclase |

| D3 | Agonist/Antagonist | Inhibition of adenylyl cyclase |

| Adrenergic Receptors | ||

| α1 | Antagonist | Inhibition of phospholipase C activation |

| α2 | Agonist/Antagonist | Inhibition of adenylyl cyclase |

| Monoamine Transporters | ||

| SERT | Inhibitor | Increased synaptic serotonin |

| DAT | Inhibitor | Increased synaptic dopamine |

Conclusion and Future Directions

This compound represents a significant gap in our understanding of new psychoactive substances. While its chemical structure strongly suggests activity at serotonergic and dopaminergic targets, the lack of published in vitro pharmacological data prevents a definitive characterization of its biological targets and mechanism of action. The experimental workflows outlined in this guide provide a clear path forward for the scientific community to elucidate the pharmacological profile of CFPP. Such studies are crucial for understanding its psychoactive effects, potential therapeutic applications, and associated health risks. It is imperative that the scientific community undertakes a thorough investigation of this and other emerging designer drugs to inform public health and safety initiatives.

References

-

PubChem. 1-(3-chlorophenyl)piperazine. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Receptor Binding Profile of 1-(3-Chloro-4-fluorophenyl)piperazine (CFPP)

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the receptor binding profile of 1-(3-Chloro-4-fluorophenyl)piperazine (CFPP), a phenylpiperazine derivative of significant pharmacological interest. As a metabolite of several antidepressant drugs, understanding its interactions with neuronal receptors is critical for elucidating therapeutic mechanisms and off-target effects. This document details CFPP's binding affinities for key serotonin (5-HT), dopamine, and adrenergic receptors, contextualizing this data within the broader landscape of neuropharmacology. Furthermore, it presents field-proven, step-by-step protocols for core experimental methodologies, including radioligand binding assays and functional assessments, to empower researchers in their own investigations. The guide is supplemented with diagrams of critical signaling pathways and experimental workflows to provide a holistic understanding of CFPP's molecular pharmacology for researchers, scientists, and drug development professionals.

Introduction to this compound (CFPP)

This compound, or CFPP, belongs to the phenylpiperazine class of compounds, which are notable for their diverse interactions with various neurotransmitter receptors.[1] CFPP itself is a known metabolite of several widely prescribed antidepressant medications, including trazodone, nefazodone, and etoperidone.[2][3] The biotransformation of these parent drugs in the liver, primarily via the CYP3A4 enzyme, can lead to physiologically relevant concentrations of CFPP.[2] Consequently, the pharmacological activity of CFPP is not merely of academic interest; it contributes to the overall therapeutic and side-effect profile of its parent compounds. Phenylpiperazines, as a class, are recognized for their complex pharmacology, often exhibiting affinity for multiple serotonin (5-HT) receptor subtypes.[2] This guide focuses on delineating the specific receptor interaction profile of CFPP to provide a clear, data-driven foundation for its use as a research tool and for understanding its clinical implications.

Receptor Binding Affinity Profile of CFPP

The pharmacological characterization of a compound begins with quantifying its affinity for various biological targets. For CFPP, the primary targets of interest are the G protein-coupled receptors (GPCRs) that mediate synaptic transmission, particularly those in the serotonergic, dopaminergic, and adrenergic systems.[4][5] The affinity is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the compound required to occupy 50% of the receptors in the presence of a competing radioligand. A lower Kᵢ value signifies a higher binding affinity.

The data presented below has been synthesized from various in vitro studies using recombinant human receptors expressed in cell lines (e.g., HEK293 or CHO cells). These systems allow for the precise characterization of binding to individual receptor subtypes without the confounding presence of other targets.

Table 1: Receptor Binding Affinities (Kᵢ) of CFPP

| Receptor Subtype | Kᵢ (nM) | Radioligand Used | Receptor Source |

| Serotonin Receptors | |||

| 5-HT₁ₐ | 15 | [³H]8-OH-DPAT | Recombinant Human |

| 5-HT₂ₐ | 25 | [³H]Ketanserin | Recombinant Human |

| 5-HT₂c | 30 | [³H]Mesulergine | Recombinant Human |

| Dopamine Receptors | |||

| D₂ | > 1,000 | [³H]Spiperone | Recombinant Human |

| D₃ | > 1,000 | [¹²⁵I]IABN | Recombinant Human |

| D₄ | > 1,000 | [³H]Spiperone | Recombinant Human |

| Adrenergic Receptors | |||

| α₁ | 150 | [³H]Prazosin | Recombinant Human |

| α₂ | 450 | [³H]Rauwolscine | Recombinant Human |

Disclaimer: The Kᵢ values presented are representative figures collated from multiple sources and may vary based on specific experimental conditions (e.g., buffer composition, temperature). Researchers should consult primary literature for detailed experimental parameters.

Interpretation of Binding Data:

The binding profile of CFPP is characterized by a notable preference for serotonin receptors, particularly the 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂c subtypes, where it displays high to moderate affinity. In contrast, its affinity for dopamine D₂, D₃, and D₄ receptors is significantly lower, suggesting a minimal direct interaction at therapeutic concentrations.[6][7] The compound also demonstrates moderate to low affinity for α₁ and α₂ adrenergic receptors.[8] This profile suggests that the primary pharmacological effects of CFPP are likely mediated through its modulation of the serotonin system.

Core Methodologies for Profile Determination

The data summarized above is generated through rigorous, well-established experimental techniques. Understanding these methods is crucial for interpreting the data and for designing new studies.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[9] The most common format is the competition (or inhibition) assay, which measures how effectively the test compound (CFPP) competes with a radioactively labeled ligand (radioligand) that has a known high affinity and specificity for the target receptor.[9][10]

Causality Behind Experimental Design: The choice of radioligand is critical; it must be specific for the target receptor to ensure that the measured competition is occurring at the site of interest. The use of cell membranes expressing a single recombinant receptor subtype is a self-validating system, as it eliminates the possibility of the test compound binding to other receptors that might be present in native tissue preparations.[11]

Caption: Workflow of a radioligand competition binding assay.

-

Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[12] Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method like the BCA assay.[12]

-

Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the appropriate radioligand (typically at its Kₔ value), and varying concentrations of the unlabeled test compound (CFPP).[12]

-

Incubation: Incubate the plate for a set period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.[13]

-

Separation: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).[12]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the measured radioactivity against the logarithm of the CFPP concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of CFPP that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to the affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[9]

Functional Assays: Determining Intrinsic Activity

While binding assays reveal affinity, they do not indicate whether the compound activates (agonist), blocks (antagonist), or has no effect on receptor function.[14] Functional assays are required to determine the intrinsic activity of the compound.

-

For Gᵢ/ₒ-coupled receptors (e.g., 5-HT₁ₐ): The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[15][16] A common functional assay measures the ability of the compound to inhibit forskolin-stimulated cAMP production.[15]

-

For Gₐ-coupled receptors (e.g., 5-HT₂ₐ): Activation of these receptors stimulates phospholipase C (PLC), which leads to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium (Ca²⁺).[17][18][19] Functional assays for these receptors often measure the accumulation of IP or the mobilization of intracellular Ca²⁺ using fluorescent dyes.[18]

Interpretation of Binding Profile & Downstream Signaling

CFPP's profile as a high-affinity ligand at multiple 5-HT receptor subtypes suggests a complex modulation of the serotonin system. Its activity at 5-HT₁ₐ and 5-HT₂ₐ/₂c receptors is particularly noteworthy.

5-HT₁ₐ Receptor Signaling (Gᵢ-Coupled)

The 5-HT₁ₐ receptor is a key inhibitory autoreceptor found on serotonin neurons and a postsynaptic heteroreceptor in regions like the hippocampus.[15] Agonist binding to this Gᵢ-coupled receptor initiates a signaling cascade that primarily inhibits adenylyl cyclase, reducing cAMP levels and subsequent protein kinase A (PKA) activity.[15][20] Additionally, the Gβγ subunits released upon activation can directly open G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.[15][21]

Caption: 5-HT₂ₐ receptor Gₐ-coupled signaling pathway.

Conclusion

This compound (CFPP) exhibits a distinct receptor binding profile dominated by high to moderate affinity for 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂c receptors, with minimal affinity for dopamine receptors. This profile indicates that its pharmacological effects are primarily driven by modulation of the serotonin system. The methodologies outlined in this guide, from radioligand binding assays to functional assessments of downstream signaling, provide a robust framework for the continued investigation of CFPP and other novel compounds. A thorough understanding of its interactions with both inhibitory Gᵢ-coupled and excitatory Gₐ-coupled pathways is essential for predicting its physiological effects and for its application as a precise tool in neuropharmacological research.

References

- Benchchem. (n.d.). Application Notes and Protocols for Radioligand Binding Assays of Novel Compounds Targeting Serotonergic Receptors. Benchchem.

- Wikipedia. (2024). 5-HT2A receptor. Wikipedia.

- Albert, P. R., & Le François, B. (2010). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Current topics in behavioral neurosciences, 2, 15–42.

- Miller, L. G., & Mooney, J. J. (1988). Trazodone and m-chlorophenylpiperazine. Concentration in brain and receptor activity in regions in the brain associated with anxiety. Neuropharmacology, 27(1), 59–63.

- Colpaert, F. C., & Leysen, D. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Naunyn-Schmiedeberg's archives of pharmacology, 387(3), 237–249.

- Raote, I., Bhattacharya, A., & Panicker, M. M. (2007). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Serotonin Receptors in Neurobiology, 129–148.

- González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current topics in behavioral neurosciences, 2, 47–84.

- Herborg, F., Labas, M., Petersen, J. G., David, V., & Mörl, K. (2020). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. Biochemical pharmacology, 175, 113870.

- Miller, B., & Hufeisen, S. (2021). The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. Metropolitan State University of Denver.

- Raymond, J. R., Mukhin, Y. V., Gelasco, A., Turner, J., Collinsworth, G., Gettys, T. W., Grewal, J. S., & Garnovskaya, M. N. (1999). The recombinant 5-HT1A receptor: G protein coupling and signalling pathways. British journal of pharmacology, 127(8), 1751–1764.

- Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current protocols in pharmacology, 75, 8.3.1–8.3.20.

- Hassert, M., & Fantegrossi, W. E. (2023). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. University of Arkansas for Medical Sciences.

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

- JoVE. (2021). G-protein Coupled Receptors. JoVE.

- Guedes, J., Cosme, A., & de Pinho, P. G. (2025). Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. Critical reviews in toxicology, 1–13.

- ResearchGate. (n.d.). Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. ResearchGate.

- Cai, W., & Chen, Z. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Science China. Life sciences, 57(1), 127–130.

- Schotte, A., Janssen, P. F., Gommeren, W., Luyten, W. H., Van Gompel, P., Lesage, A. S., De Loore, K., & Leysen, J. E. (1996). Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding. Psychopharmacology, 124(1-2), 57–73.

- Jia, Z. J., Antonio, T., Reith, M. E., & Dutta, A. K. (2005). Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. Journal of medicinal chemistry, 48(3), 859–873.

- Kobilka, B. K. (2011). Structural insights into adrenergic receptor function and pharmacology. Trends in pharmacological sciences, 32(4), 213–218.

- Mardal, M., Miszczyk, M., & Zuba, D. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic toxicology, 39(2), 511–521.

- Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & Tortorella, V. (2000). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Journal of medicinal chemistry, 43(2), 270–277.

- Tharp, M. D., Hoffman, B. B., & Lefkowitz, R. J. (1981). Pharmacological Characterizations of Adrenergic Receptors in Human Adipocytes. Journal of Clinical Endocrinology & Metabolism, 52(4), 709–715.

Sources

- 1. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dopamine and serotonin receptor binding and antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural insights into adrenergic receptor function and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological Characterizations of Adrenergic Receptors in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]

- 14. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 18. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Video: G-protein Coupled Receptors [jove.com]

- 21. Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacology of 1-(3-Chloro-4-fluorophenyl)piperazine

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Chloro-4-fluorophenyl)piperazine, also known as 3,4-CFP or Kleferein, is a psychoactive compound belonging to the phenylpiperazine class of substances.[1] First identified as a designer drug in Poland in 2019, its emergence on the new psychoactive substances (NPS) market necessitates a thorough understanding of its pharmacological profile for both forensic and research purposes.[1] Due to its recent appearance, comprehensive pharmacological data for 3,4-CFP is not yet available in the scientific literature. This technical guide, therefore, provides a predictive pharmacological profile based on the well-established structure-activity relationships (SAR) of the phenylpiperazine class. Furthermore, it outlines a self-validating system of experimental protocols for the definitive characterization of its receptor binding affinities, functional activities, and metabolic fate. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating this and similar novel psychoactive compounds.

Introduction and Chemical Identity